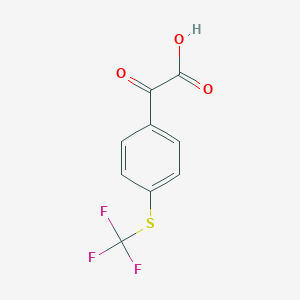
4-nitro-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-1H-pyrrole-2-carbonitrile is a highly functionalized heterocyclic compound with diverse applications in medicinal and materials chemistry. It is an orange crystalline solid that melts at 122-124°C and boils at 459.3°C (at 760 mm Hg). The compound is soluble in most polar organic solvents such as acetone, acetonitrile, methanol, and ethanol, but insoluble in water.
Méthodes De Préparation
The synthesis of 4-nitro-1H-pyrrole-2-carbonitrile involves the reaction of 4-nitro-pyrrole-2-carboxylic acid with thionyl chloride, followed by reaction with potassium cyanide. The resulting product is purified by recrystallization from ethanol. This method is highly efficient and provides a good yield of the desired product.
Analyse Des Réactions Chimiques
4-nitro-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyrroles.
Applications De Recherche Scientifique
4-nitro-1H-pyrrole-2-carbonitrile has various applications in scientific research, including:
Medicinal Chemistry: The compound exhibits antimicrobial, anti-inflammatory, and anticancer properties.
Materials Chemistry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 4-nitro-1H-pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound exerts its antimicrobial effects by inhibiting the growth of bacteria through disruption of their cell walls. Its anti-inflammatory effects are mediated by the reduction of inflammatory cytokines. The anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
4-nitro-1H-pyrrole-2-carbonitrile is unique due to its highly functionalized structure and diverse applications. Similar compounds include:
1H-pyrrole-2-carbonitrile: A less functionalized derivative with similar applications in medicinal and materials chemistry.
4-nitro-1H-pyrrole-2-carboxylic acid: A precursor used in the synthesis of this compound.
These compounds share similar chemical properties but differ in their functional groups and specific applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-nitro-1H-pyrrole-2-carbonitrile involves the reaction of 4-nitro-1H-pyrrole with cyanogen bromide in the presence of a base.", "Starting Materials": [ "4-nitro-1H-pyrrole", "cyanogen bromide", "base (such as triethylamine or potassium carbonate)", "solvent (such as acetonitrile or DMF)" ], "Reaction": [ "Dissolve 4-nitro-1H-pyrrole in a suitable solvent.", "Add the base to the solution and stir for a few minutes.", "Add cyanogen bromide to the solution and stir for several hours at room temperature.", "Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
59027-78-0 |
Formule moléculaire |
C5H3N3O2 |
Poids moléculaire |
137.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



